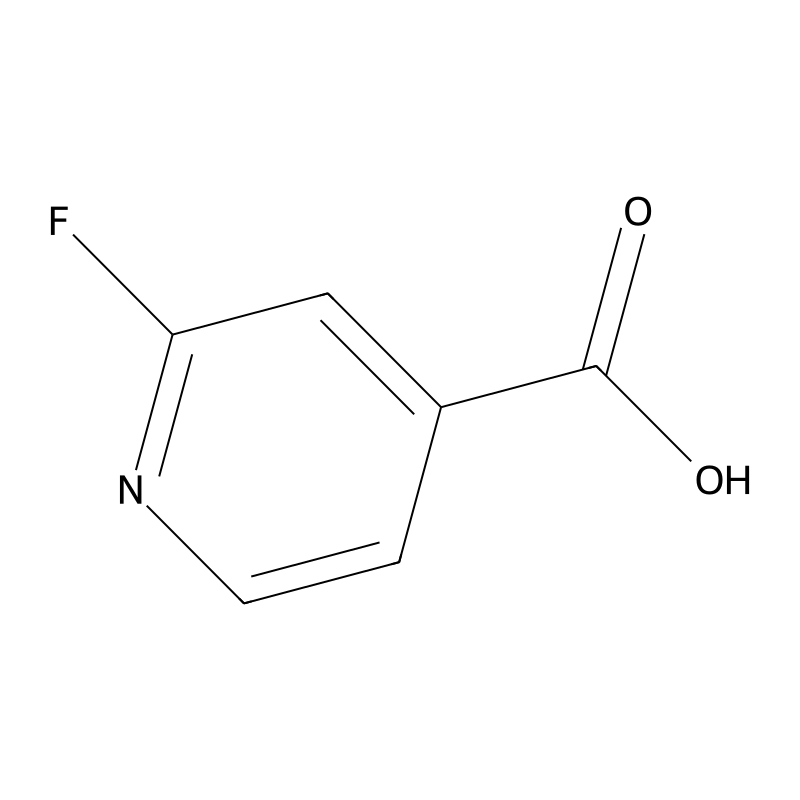

2-Fluoroisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery

-FIA serves as a valuable building block for synthesizing various heterocyclic compounds, including potential drug candidates. Its unique combination of a fluorine atom and a pyridinecarboxylic acid group allows for the exploration of novel structures with specific biological activities. Studies have shown its potential in developing drugs targeting:

- Neurodegenerative diseases: Research suggests that 2-FIA derivatives may possess neuroprotective properties and modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].

- Cancer: Scientists are investigating the potential of 2-FIA based compounds to inhibit the growth and spread of cancer cells by targeting specific signaling pathways [].

- Antimicrobial agents: 2-FIA derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antibiotics and antifungals [].

Material Science and Catalysis

-FIA's unique structure makes it a valuable precursor for the synthesis of functional materials with diverse applications. For example:

- Organic light-emitting diodes (OLEDs): 2-FIA derivatives can be used as building blocks for designing efficient and stable OLED materials, potentially leading to advancements in display technology [].

- Metal-organic frameworks (MOFs): Researchers are exploring the use of 2-FIA in constructing MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].

Other Research Applications

-FIA also finds use in other scientific research areas, such as:

- Radiopharmaceuticals: 2-FIA derivatives are being investigated for their potential use in developing radiotracers for medical imaging techniques like positron emission tomography (PET).

- Agricultural chemistry: Studies are exploring the potential of 2-FIA derivatives as herbicides or fungicides due to their interaction with specific plant enzymes.

2-Fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the second position of the pyridine ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 141.1 g/mol. This compound typically appears as a white to light yellow crystalline powder and is soluble in water, ethanol, and various organic solvents . It has a melting point of around 200 °C (decomposing) and a predicted boiling point of approximately 396.6 °C .

- Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles in reactions to form derivatives.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Esterification: Reacting with alcohols to form esters.

- Formation of hydrazides: It can react with hydrazine derivatives, leading to biologically active compounds .

Research indicates that 2-fluoroisonicotinic acid exhibits biological activity that may be beneficial in medicinal chemistry. It has been investigated for its potential use in radiolabeling applications, particularly in the synthesis of positron emission tomography (PET) imaging agents . The compound has shown promise in targeting specific biological pathways due to its structural similarities to other biologically active pyridine derivatives.

Several methods have been developed for synthesizing 2-fluoroisonicotinic acid:

- Fluorination of Isonicotinic Acid: Direct fluorination using fluorinating agents such as sulfur tetrafluoride or via electrophilic aromatic substitution.

- Nucleophilic Displacement: Utilizing precursors like ethyl-2-(trimethylammonium)-isonicotinate, where nucleophilic substitution leads to the formation of the desired product .

- Multistep Synthesis: Involves intermediate compounds that undergo several transformations before yielding 2-fluoroisonicotinic acid.

2-Fluoroisonicotinic acid serves multiple purposes in various fields:

- Catalyst in Organic Reactions: It acts as a catalyst for various organic syntheses, facilitating reactions that produce fluorinated compounds .

- Synthesis of Dyes and Pigments: The compound is utilized as a precursor in the production of dyes and pigments due to its unique chemical properties.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in neuroimaging and drug design.

Several compounds exhibit structural similarities to 2-fluoroisonicotinic acid, each with unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoronicotinic Acid | 393-55-5 | 0.92 |

| 3-Fluoro-5-methylisonicotinic Acid | 1211578-10-7 | 0.72 |

| 5-Bromo-2-fluoronicotinaldehyde | 875781-15-0 | 0.72 |

| 3-(Trifluoromethyl)pyridine-4-carboxylic Acid | 590371-38-3 | 0.70 |

| 2-Fluoro-3-(hydroxymethyl)pyridine | 131747-55-2 | 0.80 |

Uniqueness

What sets 2-fluoroisonicotinic acid apart from these similar compounds is its specific position of the fluorine atom and its resultant chemical behavior, which influences its reactivity and biological activity. This positioning allows it to serve as an effective building block for various applications in organic synthesis and medicinal chemistry.

Structural Features and Isomerism

2-Fluoroisonicotinic acid, systematically named 2-fluoropyridine-4-carboxylic acid, possesses the molecular formula C₆H₄FNO₂ with a molecular weight of 141.10 grams per mole [1]. The compound features a pyridine ring with a fluorine atom substituted at the 2-position and a carboxylic acid group at the 4-position [1]. This structural arrangement places the compound within the isonicotinic acid family, where the carboxylic acid functionality is positioned meta to the pyridine nitrogen atom [1].

The molecular structure exhibits specific geometric parameters characteristic of fluorinated pyridine derivatives [1]. The compound displays a planar aromatic ring system with the fluorine substituent introducing significant electronegativity effects on the overall electron distribution [2]. The InChI representation of the molecule is InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10), providing a unique structural identifier [1].

The presence of the fluorine atom at the ortho position relative to the nitrogen creates distinctive steric and electronic interactions within the molecule [3]. Natural bond orbital analysis of related fluorinated pyridine systems indicates that the highest occupied molecular orbital consists of π orbitals from the pyridine ring combined with lone-pair orbitals from the fluorine atom [2]. This electronic configuration significantly influences the compound's reactivity patterns and intermolecular interactions [2].

Comparison with Related Fluorinated Pyridine Carboxylic Acids

2-Fluoroisonicotinic acid demonstrates distinct properties when compared to other fluorinated pyridine carboxylic acid isomers and derivatives [4]. The positioning of the fluorine substituent at the 2-position creates unique electronic and steric effects compared to 3-fluoroisonicotinic acid or other fluorinated pyridine carboxylic acids [5].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2-Fluoroisonicotinic acid | C₆H₄FNO₂ | 141.10 | 191 (dec.) | 1.419±0.06 |

| 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | C₇H₃F₄NO₂ | 209.098 | 167-169 | 1.6±0.1 |

| 2-Chloro-3-fluoroisonicotinic acid | C₆H₃ClFNO₂ | 175.545 | 199 (dec.) | 1.6±0.1 |

The electron-withdrawing capability of the fluorine atom in 2-fluoroisonicotinic acid significantly affects the electronic structure compared to non-fluorinated isonicotinic acid [6]. Fluorination of pyridine systems creates dramatic changes in binding properties by altering electron density distribution and creating π-holes in the aromatic system [7]. The full ring fluorination effects observed in pentafluoropyridine studies demonstrate how fluorine substitution exchanges the electron donor-acceptor capabilities of pyridine molecules [7].

Density functional theory calculations on fluorinated pyridine derivatives reveal that the introduction of fluorine atoms at different positions substantially influences electronic configuration and orbital ordering [3]. The 2-position fluorine substitution in 2-fluoroisonicotinic acid creates specific stabilization effects through interactions with σ-type lone pairs, distinguishing it from other fluorinated pyridine carboxylic acid isomers [3].

Physical Properties

Melting Point, Boiling Point, and Thermal Stability

2-Fluoroisonicotinic acid exhibits a melting point of 191°C with decomposition, indicating significant thermal stability before decomposition occurs [8] [9] [10]. The decomposition temperature suggests that the compound undergoes thermal degradation rather than clean melting, which is characteristic of carboxylic acid-containing heterocycles [8]. Comparative thermal analysis with related compounds shows that the predicted boiling point ranges from 396.6±22.0°C at 760 mmHg [11] [12].

Thermal studies on pyridine carboxylic acids demonstrate that fluorinated derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [13]. The electron-withdrawing effect of the fluorine atom contributes to increased bond strength within the pyridine ring system, thereby enhancing thermal stability [13]. Differential scanning calorimetry measurements on related fluorinated pyridine carboxylic acids reveal that decomposition typically occurs through decarboxylation pathways at elevated temperatures [13].

The thermal decomposition behavior of 2-fluoroisonicotinic acid follows patterns similar to other pyridine carboxylic acids, where the carboxylic acid group represents the most thermally labile functional group [13]. The presence of the fluorine substituent appears to stabilize the pyridine ring against thermal degradation, as evidenced by the relatively high decomposition temperature compared to unsubstituted pyridine carboxylic acids [13].

Spectroscopic Properties

The spectroscopic characteristics of 2-fluoroisonicotinic acid provide detailed insights into its molecular structure and electronic properties [14] [15]. Nuclear magnetic resonance spectroscopy of fluorinated pyridine derivatives demonstrates distinctive chemical shifts due to the high electronegativity and unique magnetic properties of fluorine atoms [14]. Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly sensitive detection and identification capabilities for fluorine-containing compounds [14].

Infrared spectroscopy of 2-fluoroisonicotinic acid reveals characteristic absorption bands corresponding to the carboxylic acid functional group and the fluorinated pyridine ring system [15] [16]. The carbonyl stretching frequency of the carboxylic acid group appears in the typical range for aromatic carboxylic acids, while additional bands characteristic of carbon-fluorine stretching provide confirmation of the fluorine substituent [15]. The influence of fluorine substitution on infrared spectra manifests through shifts in aromatic carbon-carbon stretching frequencies and modifications to ring breathing modes [15].

Ultraviolet spectroscopy studies of substituted nicotinic acids, including fluorinated derivatives, demonstrate that electronic transitions are significantly affected by the electronic properties of substituents [16]. The fluorine substituent in 2-fluoroisonicotinic acid creates measurable shifts in absorption maxima due to its electron-withdrawing nature and influence on the π-electron system of the pyridine ring [16]. Linear free energy relationship studies indicate that fluorine substitution produces predictable changes in ultraviolet absorption frequencies based on substituent electronic parameters [16].

Solubility Profile and Partition Coefficient

2-Fluoroisonicotinic acid demonstrates distinctive solubility characteristics influenced by both the hydrophilic carboxylic acid group and the lipophilic fluorinated pyridine ring [1] [12]. The compound exhibits moderate water solubility due to the presence of the carboxylic acid functionality, which can form hydrogen bonds with water molecules [17]. The XLogP3-AA value of 0.8 indicates relatively balanced hydrophilic and lipophilic character [1].

The partition coefficient behavior of 2-fluoroisonicotinic acid reflects the dual nature of its functional groups [12] [18]. The predicted partition coefficient (LogP) values for related fluorinated pyridine carboxylic acids range from approximately 1.0 to 2.0, depending on the specific substitution pattern and additional functional groups [12] [19]. The presence of the fluorine atom enhances lipophilicity compared to the unsubstituted isonicotinic acid while the carboxylic acid group maintains significant hydrophilic character [12].

| Property | Value | Reference Condition |

|---|---|---|

| XLogP3-AA | 0.8 | Calculated |

| Predicted LogP | 1.0-1.5 | Estimated range |

| Vapor Pressure | 0.00301 mmHg | 25°C |

| Topological Polar Surface Area | 50.2 Ų | Calculated |

Hydrogen bonding capabilities significantly influence the solubility profile of 2-fluoroisonicotinic acid [1] [17]. The compound contains one hydrogen bond donor (carboxylic acid) and four hydrogen bond acceptors (carboxylic acid oxygen atoms, pyridine nitrogen, and fluorine atom), creating multiple opportunities for intermolecular interactions [1]. These hydrogen bonding interactions affect both aqueous solubility and interactions with organic solvents [17].

Electronic and Spatial Characteristics

Electron Density Distribution

The electron density distribution in 2-fluoroisonicotinic acid is significantly influenced by the highly electronegative fluorine substituent and the electron-withdrawing carboxylic acid group [6] [20]. Electrostatic potential mapping studies of fluorinated aromatic compounds demonstrate that fluorine atoms create regions of high electron density while simultaneously depleting electron density from adjacent carbon atoms [6]. The electron-withdrawing capability of the fluorine atom pulls electron density from the pyridine ring toward the periphery of the molecule [6].

Density functional theory calculations on fluorinated pyridine derivatives reveal substantial changes in electron density distribution compared to unsubstituted pyridine [6] [20]. The fluorine substituent creates a significant dipole moment within the molecule, with the fluorine atom bearing partial negative charge and the adjacent carbon atoms showing partial positive character [21]. Natural bond orbital analysis indicates that the electron density redistribution affects both σ and π electron systems within the aromatic ring [2] [3].

The combined effect of fluorine substitution and the carboxylic acid group creates a complex electron density distribution pattern in 2-fluoroisonicotinic acid [6]. The electron-withdrawing nature of both functional groups results in significant polarization of the pyridine ring system, with electron density concentrated on the fluorine atom and the carboxylic acid oxygen atoms [6]. This polarization pattern influences intermolecular interactions and chemical reactivity [6].

Molecular Orbital Analysis

Molecular orbital analysis of 2-fluoroisonicotinic acid reveals the significant impact of fluorine substitution on the electronic structure of the pyridine ring system [2] [3]. High-resolution vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies of fluorinated pyridines demonstrate that fluorine substitution substantially alters valence molecular orbital ordering [2] [3]. The highest occupied molecular orbital consists primarily of π orbitals from the pyridine ring combined with lone-pair orbitals from the fluorine atom [2].

Natural bond orbital analysis of fluorinated pyridine derivatives indicates that the introduction of fluorine atoms at the ortho position creates specific orbital interactions [3]. The fluorine σ-type lone pairs interact with the π-system of the pyridine ring, leading to stabilization of certain molecular orbitals and destabilization of others [3]. These orbital interactions result in measurable changes in ionization energies and electronic transition probabilities [2] [3].

Time-dependent density functional theory calculations on fluorinated pyridine systems provide detailed insights into excited state molecular orbitals [2]. The electron removal from the highest occupied molecular orbital generates cationic states with altered electronic configurations, demonstrating the significant influence of fluorine substitution on both ground state and excited state molecular orbitals [2]. The molecular orbital analysis reveals that fluorine substitution creates distinct electronic states that differ substantially from those of unsubstituted pyridine derivatives [2] [3].

Conformational Analysis

Conformational analysis of 2-fluoroisonicotinic acid involves examination of the rotational flexibility around the carbon-carbon bond connecting the carboxylic acid group to the pyridine ring [22]. Fluorine conformational effects in aromatic systems demonstrate that fluorine atoms can significantly influence molecular geometry and preferred conformations [22]. Energy decomposition analysis of fluorinated aromatic compounds reveals that both electrostatic and stereoelectronic effects contribute to conformational preferences [22].

The carboxylic acid group in 2-fluoroisonicotinic acid can adopt different orientations relative to the pyridine ring plane [22]. Quantum chemical calculations indicate that the preferred conformation typically involves the carboxylic acid group lying approximately coplanar with the aromatic ring to maximize conjugation between the π-systems [22]. The presence of the fluorine substituent introduces additional conformational considerations due to potential intramolecular interactions [22].

Interacting Quantum Atoms method analysis of fluorinated aromatic compounds demonstrates that conformational energies can be decomposed into fragment-based energy contributions [22]. These contributions include deformation terms and various intermolecular interactions such as electrostatic, exchange-correlation, and dispersion interactions [22]. For 2-fluoroisonicotinic acid, the conformational analysis reveals that both the fluorine substituent and the carboxylic acid group contribute to the overall conformational preference through a combination of electronic and steric effects [22].

Acid-Base Properties

pKa Determination and Comparison

2-Fluoroisonicotinic acid exhibits distinct acid-base characteristics that are significantly influenced by the presence of the fluorine substituent at the 2-position (ortho to the nitrogen atom). The predicted pKa value of 2-fluoroisonicotinic acid is 3.03±0.10 [1], which represents a substantial increase in acidity compared to the parent isonicotinic acid.

| Compound | pKa (Predicted) | Position of Halogen | Effect on Acidity |

|---|---|---|---|

| 2-Fluoroisonicotinic acid | 3.03±0.10 [1] | 2-position (ortho to N) | Moderate increase |

| 2-Fluoronicotinic acid | 2.54±0.10 [2] | 2-position (ortho to N) | Strong increase |

| 2-Chloronicotinic acid | 2.07±0.25 [3] | 2-position (ortho to N) | Strongest increase |

| Isonicotinic acid (parent) | ~4.8 (literature) | No halogen | Baseline |

| Nicotinic acid | ~4.8 (literature) | No halogen | Baseline |

The enhanced acidity of 2-fluoroisonicotinic acid compared to the parent compound can be attributed to several factors. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which stabilizes the conjugate base formed upon deprotonation of the carboxylic acid group [1] [2]. This electron-withdrawing effect is further enhanced by the proximity of the fluorine to the nitrogen atom in the pyridine ring, creating a synergistic effect that increases the overall acidity of the molecule.

Comparative analysis reveals that while 2-fluoroisonicotinic acid shows increased acidity, it is less acidic than 2-fluoronicotinic acid (pKa 2.54±0.10) and 2-chloronicotinic acid (pKa 2.07±0.25) [3] [2]. This trend reflects the relative electron-withdrawing capabilities of the substituents, with chlorine being more effective than fluorine in this context, and the positional effects of the carboxylic acid group relative to the nitrogen atom.

Ionization Behavior in Solution

The ionization behavior of 2-fluoroisonicotinic acid in aqueous solution follows typical carboxylic acid ionization patterns, but with modifications due to the fluorine substituent and the pyridine nitrogen. The compound exists in equilibrium between its protonated and deprotonated forms, with the equilibrium position dependent on solution pH [1] [4].

At physiological pH (7.4), 2-fluoroisonicotinic acid exists predominantly in its ionized form due to its relatively low pKa value of 3.03. The fluorine atom's electron-withdrawing effect not only enhances the acidity of the carboxylic acid group but also influences the basicity of the pyridine nitrogen, making it less basic than in unfluorinated analogues [5] [6].

The ionization process involves the dissociation of the carboxylic acid proton, forming the carboxylate anion. The presence of fluorine at the 2-position stabilizes this anionic form through inductive effects, contributing to the compound's enhanced acidity [1]. The spatial arrangement of the fluorine atom relative to both the nitrogen and carboxylic acid group creates a unique electronic environment that affects the molecule's overall ionization behavior [5].

Reaction Mechanisms

Nucleophilic Substitution Reactions

2-Fluoroisonicotinic acid readily undergoes nucleophilic aromatic substitution reactions (SNAr), particularly at the 2-position where the fluorine atom serves as an excellent leaving group [7] [8]. The mechanism follows the classical addition-elimination pathway through a Meisenheimer complex intermediate.

The nucleophilic substitution of 2-fluoroisonicotinic acid with various nucleophiles proceeds through the following mechanism:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine substituent, forming a sigma-complex (Meisenheimer complex) [9] [10].

Intermediate Formation: The resulting negatively charged intermediate is stabilized by the electron-withdrawing effects of both the nitrogen atom and the carboxylic acid group [7] [9].

Elimination: The fluoride ion is eliminated as a leaving group, restoring aromaticity and yielding the substituted product [9] [8].

Unlike benzene derivatives, nucleophilic aromatic substitution in pyridine rings does not require additional electron-withdrawing groups at the ortho or para positions, as the nitrogen atom itself provides sufficient activation [7]. The fluorine substituent at the 2-position is particularly reactive due to its position ortho to the nitrogen atom, which enhances the electrophilicity of the carbon center.

Experimental studies have demonstrated that 2-fluoroisonicotinic acid reacts with ammonia and various amines under mild conditions, with reaction rates significantly higher than those observed for non-fluorinated analogues [9] [10]. The reaction efficiency can be enhanced with additives such as phase transfer catalysts, particularly when using fluoride sources like cesium fluoride [11] [12].

Electrophilic Substitution Reactions

Electrophilic aromatic substitution reactions of 2-fluoroisonicotinic acid are significantly less favorable compared to nucleophilic substitution due to the electron-deficient nature of the pyridine ring [13]. The presence of both the nitrogen atom and the carboxylic acid group reduces the electron density of the aromatic system, making it less reactive toward electrophiles.

When electrophilic substitution does occur, it typically requires harsh reaction conditions and strong electrophiles. The reaction mechanism follows the standard electrophilic aromatic substitution pathway:

Electrophilic Attack: The electrophile attacks the aromatic ring, forming a sigma-complex intermediate [13].

Intermediate Stabilization: The positively charged intermediate is destabilized by the electron-withdrawing effects of the nitrogen and carboxylic acid group [13].

Proton Elimination: A proton is eliminated to restore aromaticity and yield the substituted product [13].

The regioselectivity of electrophilic substitution is influenced by both the nitrogen atom and the fluorine substituent. The nitrogen atom directs substitution to the 3-position (meta to nitrogen), while the fluorine atom and carboxylic acid group further deactivate the ring toward electrophilic attack [13]. Recent advances in C-H activation have enabled selective functionalization at the 3-position under transition metal catalysis, providing access to previously challenging electrophilic substitution products [13].

Metal Coordination Chemistry

2-Fluoroisonicotinic acid serves as a versatile ligand in coordination chemistry, capable of coordinating to metal centers through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group [14] [15]. The coordination behavior is influenced by the presence of the fluorine substituent, which affects both the electronic properties and steric environment of the ligand.

The coordination modes observed for 2-fluoroisonicotinic acid include:

Monodentate Coordination: The ligand coordinates through either the nitrogen atom or one oxygen atom of the carboxylic acid group [14] [15].

Bidentate Chelation: The ligand forms a five-membered chelate ring by coordinating through both the nitrogen atom and one oxygen atom of the carboxylic acid group [14] [15].

Bridging Coordination: The ligand can bridge between multiple metal centers, coordinating through different atoms to different metals [14] [15].

The fluorine substituent influences the coordination chemistry in several ways. First, it affects the basicity of the pyridine nitrogen, making it a weaker donor compared to unsubstituted isonicotinic acid [14]. Second, the fluorine atom can participate in secondary interactions with the metal center or other ligands, influencing the overall structure of the coordination complex [14].

Studies have shown that 2-fluoroisonicotinic acid forms stable complexes with various transition metals, including zinc(II), copper(II), and nickel(II) [15]. The complexes often exhibit interesting properties such as luminescence (particularly with lanthanide ions) and magnetic behavior [15]. The coordination polymers formed with 2-fluoroisonicotinic acid have been investigated for potential applications in materials science and catalysis [15].

Functional Group Transformations

Carboxylic Acid Modifications

The carboxylic acid group in 2-fluoroisonicotinic acid can undergo various transformations to yield derivatives with different functional groups. These transformations are essential for developing compounds with enhanced properties or specific applications [16] [17] [18].

Deoxyfluorination to Acyl Fluorides: One of the most important transformations is the conversion of the carboxylic acid to an acyl fluoride. This reaction can be accomplished using pentafluoropyridine (PFP) as a deoxyfluorinating agent [19]. The mechanism involves activation of the carboxylic acid by PFP, followed by nucleophilic substitution with fluoride to yield the acyl fluoride [19]. This transformation is particularly valuable as acyl fluorides are reactive intermediates that can be readily converted to other functional groups.

Esterification Reactions: The carboxylic acid group readily undergoes esterification reactions with alcohols under acid-catalyzed conditions . The presence of the fluorine substituent does not significantly hinder this transformation, and various alkyl and aryl esters can be prepared in good yields . The esterification process follows the standard mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water.

Amidation Reactions: Amide bond formation from 2-fluoroisonicotinic acid can be achieved through various coupling reactions using standard amide coupling reagents [21]. The reaction typically involves activation of the carboxylic acid followed by nucleophilic attack by the amine to form the amide bond [21]. This transformation is particularly important for pharmaceutical applications, as amides are common functional groups in drug molecules.

Hydrazide Formation: The synthesis of 2-fluoroisonicotinic acid hydrazide has been reported as a key intermediate in the preparation of radiolabeled compounds for medical imaging [22] [12]. The reaction involves nucleophilic substitution of an activated ester with hydrazine hydrate, yielding the hydrazide in excellent yield [22] [12].

Pyridine Ring Modifications

The pyridine ring in 2-fluoroisonicotinic acid can be modified through various substitution reactions, with the fluorine atom serving as a particularly reactive site for nucleophilic substitution [8] [23].

Nucleophilic Substitution at the 2-Position: The fluorine atom at the 2-position can be readily replaced by various nucleophiles under mild conditions [8]. Common nucleophiles include amines, alcohols, and thiols, which can be introduced through direct substitution reactions [8]. The reaction proceeds through the SNAr mechanism, with the electron-withdrawing effects of the nitrogen atom and carboxylic acid group facilitating the substitution process [8].

Late-Stage Functionalization: Recent advances in synthetic methodology have enabled the late-stage functionalization of complex molecules containing the 2-fluoroisonicotinic acid scaffold [8]. This approach involves C-H fluorination followed by nucleophilic substitution, allowing for the introduction of diverse functional groups at specific positions on the pyridine ring [8].

Regioselective Modifications: The electronic properties of the pyridine ring, combined with the directing effects of the fluorine substituent, allow for regioselective modifications at different positions [13]. For example, C-H activation at the 3-position can be achieved using appropriate catalysts and conditions, providing access to meta-substituted derivatives [13].

Fluorine Substitution Reactions

The fluorine atom in 2-fluoroisonicotinic acid is highly reactive toward nucleophilic substitution, making it an excellent synthetic handle for introducing various functional groups [23] [24].

Nucleophilic Displacement: The fluorine atom can be displaced by a wide range of nucleophiles, including nitrogen-, oxygen-, sulfur-, and carbon-centered nucleophiles [23]. The reaction typically proceeds under mild conditions and shows excellent regioselectivity for the 2-position [23]. The mechanism involves formation of a Meisenheimer complex followed by elimination of fluoride ion [23].

Defluorinative Functionalization: Recent developments in fluorine chemistry have introduced methods for defluorinative functionalization, where the fluorine atom is replaced while simultaneously introducing new functional groups [24]. This approach represents an efficient strategy for converting fluorinated compounds into non-fluorinated derivatives with enhanced properties [24].

Selectivity and Functional Group Tolerance: The nucleophilic substitution of fluorine in 2-fluoroisonicotinic acid shows excellent functional group tolerance, allowing for the presence of various other functional groups during the reaction [23]. The selectivity can be further enhanced through careful choice of reaction conditions and nucleophiles [23].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant